5-(2,4,6-Trichloro-benzoylamino)-thiazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a 2,4,6-trichlorobenzoyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with an appropriate thiazole derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4,6-trichlorobenzoyl group.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation of the thiazole ring can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand the biological pathways and mechanisms of thiazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The 2,4,6-trichlorobenzoyl group can interact with enzymes and proteins, inhibiting their activity. The thiazole ring can also participate in various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorobenzoyl Chloride: A precursor used in the synthesis of ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate.
1-(2,4,6-Trichlorobenzoyloxy)benzotriazole: Another compound with a similar 2,4,6-trichlorobenzoyl group used in synthetic applications.
Uniqueness
Ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate is unique due to its combination of the thiazole ring and the 2,4,6-trichlorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H9Cl3N2O3S |
---|---|
Molekulargewicht |
379.6 g/mol |
IUPAC-Name |
ethyl 5-[(2,4,6-trichlorobenzoyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H9Cl3N2O3S/c1-2-21-13(20)10-12(22-5-17-10)18-11(19)9-7(15)3-6(14)4-8(9)16/h3-5H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
MMJLQDXLNZMELV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC=N1)NC(=O)C2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.